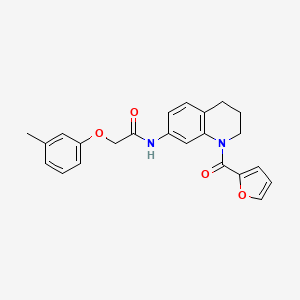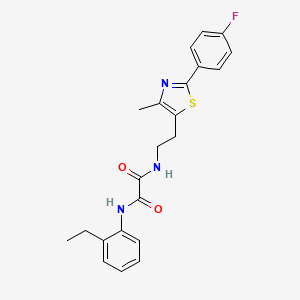
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(m-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(m-tolyloxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The furan moiety in the compound can be synthesized into various forms to combat microbial resistance, which is a growing global issue. This compound could potentially be used to develop new antibacterial agents with distinct mechanisms of action.
Anticancer Activity
The presence of the furan ring has been associated with anticancer properties. Research indicates that furan-containing compounds, especially those with substitutions at the C-2 position, exhibit chemotherapeutic behavior . This compound could be investigated for its efficacy against various cancer cell lines, including human liver carcinoma cells, where it may show high activity.
Antifungal and Antiviral Applications
Compounds with furan rings have shown promising antifungal and antiviral activities. The structural flexibility of furan derivatives allows for the creation of novel agents that could be effective in treating infections caused by resistant strains of fungi and viruses .
Anti-inflammatory and Analgesic Effects
The furan component of the compound may contribute to anti-inflammatory and analgesic effects. These properties are valuable in the development of new medications for treating chronic pain and inflammatory diseases .
Antiepileptic Properties
Furan derivatives have been explored for their potential antiepileptic properties. The compound could be part of research efforts to find new treatments for epilepsy, focusing on the modulation of neurological pathways .
Antidiabetic Activity
Thiadiazole compounds, which can be synthesized from furan derivatives, have shown significant antidiabetic activity. This compound could be used to create new antidiabetic drugs that help manage blood sugar levels more effectively .
Antitubulin Activity
Furan-based compounds have been reported to exhibit antitubulin activity, which is crucial in the development of anticancer drugs. The compound could be studied for its potential to inhibit tubulin polymerization, a key process in cell division .
Cardiac Arrhythmia Treatment
Some furan derivatives are used in the treatment of cardiac arrhythmias. The compound’s furan moiety could be the basis for new therapeutic agents that regulate heart rhythm disorders .
Mecanismo De Acción
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, which share a similar structure, are known to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-5-2-7-19(13-16)29-15-22(26)24-18-10-9-17-6-3-11-25(20(17)14-18)23(27)21-8-4-12-28-21/h2,4-5,7-10,12-14H,3,6,11,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTFZQKBPGHGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2962945.png)
![(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2962948.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide](/img/structure/B2962951.png)
![2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile](/img/structure/B2962953.png)
![6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2962954.png)

![1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine](/img/structure/B2962959.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2962961.png)
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2962962.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2962963.png)
![4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2962964.png)

